molecular formula C14H11NO2S B1417932 2-(Phenylsulfonylmethyl)benzonitrile CAS No. 82651-72-7

2-(Phenylsulfonylmethyl)benzonitrile

Cat. No.: B1417932
CAS No.: 82651-72-7
M. Wt: 257.31 g/mol
InChI Key: MDVRSLRSVHAHNX-UHFFFAOYSA-N
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Description

2-(Phenylsulfonylmethyl)benzonitrile is an organic compound with the molecular formula C14H11NO2S. It is characterized by the presence of a phenylsulfonyl group attached to a benzonitrile moiety. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylsulfonylmethyl)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzonitrile with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonylmethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amines .

Scientific Research Applications

2-(Phenylsulfonylmethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonylmethyl)benzonitrile involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is an intermediate where the nucleophile attacks the aromatic ring. This complex then undergoes further transformations to yield the final product .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzenesulfonylmethyl)benzonitrile
  • 2-Cyanobenzyl Phenyl Sulfone

Uniqueness

2-(Phenylsulfonylmethyl)benzonitrile is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions. Its phenylsulfonyl group provides stability and reactivity, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-(benzenesulfonylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVRSLRSVHAHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659949
Record name 2-[(Benzenesulfonyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82651-72-7
Record name 2-[(Benzenesulfonyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Phenylsulfonylmethyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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